molecular formula C9H15Cl2N3 B2657906 2-(Piperidin-2-yl)pyrimidine dihydrochloride CAS No. 2089277-82-5

2-(Piperidin-2-yl)pyrimidine dihydrochloride

Cat. No. B2657906
CAS RN: 2089277-82-5
M. Wt: 236.14
InChI Key: HHGKXQMBQXWACQ-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)pyrimidine dihydrochloride is a chemical compound with the molecular weight of 236.14 . It is commonly used in the pharmaceutical industry .


Synthesis Analysis

The synthesis of 2-(Piperidin-2-yl)pyrimidine dihydrochloride involves various intra- and intermolecular reactions . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities .


Molecular Structure Analysis

The molecular structure of 2-(Piperidin-2-yl)pyrimidine dihydrochloride consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions leading to the formation of various piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity .


Physical And Chemical Properties Analysis

2-(Piperidin-2-yl)pyrimidine dihydrochloride is a powder with a purity of 95%. It has a normal shipping temperature and is stored at room temperature .

Scientific Research Applications

Drug Design

Piperidines, including “2-(Piperidin-2-yl)pyrimidine dihydrochloride”, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Synthesis of Biologically Active Piperidines

The compound can be used in the synthesis of biologically active piperidines . The current scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biological Evaluation of Potential Drugs

The compound can be used in the biological evaluation of potential drugs containing piperidine moiety . This process involves the discovery and evaluation of the biological activity of new drugs .

Synthesis of Novel Heterocyclic Compounds

“2-(Piperidin-2-yl)pyrimidine dihydrochloride” can be used in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds can then be evaluated against various cell lines .

Antioxidant Activities

The compound can be used in the synthesis of novel pyrimidine acrylamides, which have been found to have antioxidant activities . These antioxidants can help in the treatment of numerous chronic inflammatory conditions including diabetes, cancer, Parkinson’s and Alzheimer’s disease, cardiovascular disease, rheumatoid arthritis and immune dysregulation .

Organocatalyst in Chemical Reactions

The compound can act as an organocatalyst in chemical reactions . For example, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .

Mechanism of Action

While the specific mechanism of action for 2-(Piperidin-2-yl)pyrimidine dihydrochloride is not mentioned in the search results, piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Safety and Hazards

The compound is classified under GHS07 and has a signal word of ‘Warning’. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

2-piperidin-2-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-2-5-10-8(4-1)9-11-6-3-7-12-9;;/h3,6-8,10H,1-2,4-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGKXQMBQXWACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2089277-82-5
Record name 2-(piperidin-2-yl)pyrimidine dihydrochloride
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